molecular formula C7H4BrNS B1505142 4-Bromo-benzo[c]isothiazole CAS No. 854494-45-4

4-Bromo-benzo[c]isothiazole

Cat. No.: B1505142
CAS No.: 854494-45-4
M. Wt: 214.08 g/mol
InChI Key: AELWJALNBCCSLX-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Contemporary Chemical Research

Fused heterocyclic systems, which are organic compounds containing two or more fused rings with at least one being a heterocyclic ring, are a cornerstone of modern chemical research. airo.co.in These structures, which incorporate atoms other than carbon—such as nitrogen, oxygen, or sulfur—within their cyclic framework, exhibit a vast range of chemical and biological activities. airo.co.inuou.ac.in Their unique structural features and diverse reactivity make them crucial components in medicinal chemistry, materials science, and drug discovery. airo.co.infiveable.me Many pharmaceuticals owe their therapeutic effects to the presence of fused heterocyclic systems, which can interact with biological targets with high specificity. fiveable.me The development of new and efficient synthetic methods for creating these complex molecules is an active and important area of research. airo.co.in

The Benzoisothiazole Core Structure and its Isomers

The benzoisothiazole scaffold is a key example of a fused heterocyclic system, consisting of a benzene (B151609) ring fused to an isothiazole (B42339) ring. The isothiazole ring itself is a five-membered ring containing a nitrogen and a sulfur atom in a 1,2-relationship. arkat-usa.org This arrangement of heteroatoms imparts distinct electronic properties and reactivity to the molecule. arkat-usa.org

There are three main structural isomers of benzoisothiazole, which differ in the arrangement of the sulfur and nitrogen atoms relative to the fused benzene ring:

Benzo[d]isothiazole (1,2-benzisothiazole): This is a common and extensively studied isomer. arkat-usa.org

Benzo[c]isothiazole (B8754907) (2,1-benzisothiazole): The subject of this article, this isomer has a different connectivity of the heteroatoms.

Benzothiazole (B30560) (1,3-benzisothiazole): In this isomer, the nitrogen and sulfur atoms are in a 1,3-relationship. wikiwand.comwikipedia.org

The specific isomerism has a profound impact on the chemical and physical properties of the molecule, influencing its stability, reactivity, and biological activity.

Strategic Role of Halogenation in Modulating Heterocyclic Reactivity and Electronic Properties

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in synthetic organic chemistry. sigmaaldrich.com In the context of heterocyclic compounds, halogenation plays a crucial role in modulating their reactivity and electronic properties. sigmaaldrich.comacs.org The introduction of a halogen atom can significantly alter the electron distribution within the heterocyclic ring, which can, in turn, influence its susceptibility to nucleophilic or electrophilic attack. bohrium.com

Halogenated heterocycles are often used as key intermediates in the synthesis of more complex molecules, as the halogen atom can be readily replaced by other functional groups through various cross-coupling reactions. sigmaaldrich.commt.com This versatility makes halogenation a strategic step in the design and synthesis of novel compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. mt.com For instance, rhodium(III)-catalyzed halogenation has been shown to be an effective method for the selective bromination and iodination of electron-rich heterocycles. acs.org

Contextualizing 4-Bromo-benzo[c]isothiazole within Emerging Research Paradigms

This compound is a specific halogenated derivative of the benzo[c]isothiazole core structure. While research on benzo[d]isothiazole derivatives is more extensive, the unique structural features of the benzo[c]isothiazole isomer, combined with the presence of a bromine atom, position this compound as a potentially valuable building block in several emerging research areas. The bromine atom at the 4-position can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Derivatives of similar brominated benzofused thiadiazoles have been investigated as precursors for dyes used in photovoltaic materials, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.com The study of related brominated benzo[d]thiazole derivatives has also shown their potential in medicinal chemistry, with some compounds exhibiting antimicrobial and anticancer activities. While direct research on the applications of this compound is not as widespread, its structural similarity to these other researched compounds suggests its potential for exploration in these fields.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are essential for its application in chemical synthesis and materials science.

PropertyValue
CAS Number 854494-45-4 parchem.com
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol parchem.com

Synthesis of this compound

Detailed, peer-reviewed synthetic routes specifically for this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of related brominated heterocyclic compounds can provide insight into potential synthetic strategies.

For instance, the synthesis of brominated benzo[d]thiazole derivatives often involves the direct bromination of the parent benzothiazole ring system. A common method is the reaction of a 2-aminobenzothiazole (B30445) with bromine in a suitable solvent like acetic acid. Another approach involves the bromination of benzo[1,2-d:4,5-d′]bis( airo.co.infiveable.mesigmaaldrich.comthiadiazole) using bromine in hydrobromic acid. mdpi.com

It is plausible that similar strategies could be adapted for the synthesis of this compound, likely starting from a suitable benzo[c]isothiazole precursor. The precise reaction conditions would need to be optimized to achieve selective bromination at the 4-position.

Spectroscopic Data of this compound

Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for this compound are not widely published. However, the analysis of related structures can provide an expected profile. For example, in a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( airo.co.infiveable.mesigmaaldrich.comthiadiazole), the proton on the brominated benzene ring appears as a singlet in the ¹H-NMR spectrum. mdpi.com It is expected that the spectra for this compound would show characteristic signals for the aromatic protons, with the bromine atom influencing the chemical shifts of the adjacent protons.

Chemical Reactivity and Potential Transformations of this compound

The bromine atom in this compound is a key functional group that dictates its chemical reactivity. Halogenated aromatic compounds are known to participate in a variety of chemical transformations, making them valuable synthetic intermediates.

Nucleophilic Aromatic Substitution

The bromine atom on the benzene ring can potentially be displaced by strong nucleophiles. Studies on the related 4-bromobenzo[1,2-d:4,5-d′]bis( airo.co.infiveable.mesigmaaldrich.comthiadiazole) have shown that the bromine atom can be substituted by various O-, S-, and N-nucleophiles. mdpi.com Similar reactivity could be expected for this compound, allowing for the introduction of a range of functional groups.

Cross-Coupling Reactions

The bromine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net These reactions would allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules with extended π-systems. Such derivatives could be of interest in materials science for their potential electronic and photophysical properties.

Research Applications and Future Perspectives

While specific research applications of this compound are not yet widely reported, its structural features suggest several promising avenues for future investigation.

Potential as a Building Block in Materials Science

Brominated derivatives of benzofused thiadiazoles are recognized as important precursors for the synthesis of dyes and other materials used in optoelectronics. mdpi.com The ability of this compound to undergo cross-coupling reactions makes it a candidate for the synthesis of novel organic semiconductors, dyes for solar cells, and emitters for OLEDs. mdpi.comevitachem.com

Potential in Medicinal Chemistry

Although less explored than the benzo[d]isothiazole isomers, the benzo[c]isothiazole core is a valid scaffold for medicinal chemistry exploration. The bromine atom provides a site for diversification, allowing for the synthesis of a library of compounds to be screened for biological activity. Derivatives of the closely related 4-bromobenzo[d]thiazol-2-amine have shown antimicrobial and anticancer properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,1-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELWJALNBCCSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704076
Record name 4-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854494-45-4
Record name 4-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo Benzo C Isothiazole and Analogous Brominated Isothiazole/benzothiazole Systems

Direct Halogenation Strategies for Benzoisothiazole Scaffolds

Direct bromination of the benzoisothiazole ring system is a primary strategy for introducing bromine atoms onto the carbocyclic portion of the molecule. The success of this approach hinges on controlling the regioselectivity and the extent of halogenation.

The position of bromination on the benzoisothiazole ring is directed by the inherent electronic properties of the heterocyclic system and the presence of any existing substituents. Achieving regioselectivity is crucial for the synthesis of specific isomers like 4-Bromo-benzo[c]isothiazole. For instance, in the synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netthieme-connect.comnih.govthiadiazole), a related heterocyclic system, direct bromination of the parent compound with bromine in hydrobromic acid selectively yields the mono-brominated product at the 4-position. mdpi.com This selectivity is notable because methods for creating unsymmetrically substituted benzothiadiazoles are often challenging. mdpi.com

Strategies for regioselective C-H functionalization, such as catalyst-directed borylation, can provide versatile building blocks that are subsequently converted to brominated derivatives. nih.gov While not direct bromination, these methods offer a high degree of control over the substitution pattern. For other related systems, such as 2,1,3-benzothiadiazole, Cu-catalyzed halogenation has been employed to install bromine at the 5-position. nih.gov The choice of catalyst and directing group is paramount in guiding the halogen to the desired position on the aromatic ring. mdpi.comnih.gov

Reaction conditions play a critical role in the outcome of direct bromination reactions, influencing both yield and selectivity. Key parameters that are often optimized include the choice of brominating agent, solvent, reaction temperature, and reaction time.

In the synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netthieme-connect.comnih.govthiadiazole), a systematic study of reaction conditions demonstrated that heating the parent heterocycle with excess bromine in hydrobromic acid (HBr) at 80 °C for 12 hours resulted in the formation of the desired single mono-brominated product in a 60% yield. mdpi.com Increasing the temperature to 110 °C led to a lower yield, suggesting partial decomposition of the product. mdpi.com This highlights the delicate balance required to achieve efficient bromination without promoting side reactions or degradation.

The following table summarizes the optimization of reaction conditions for the bromination of a benzo-bis-thiadiazole system, illustrating the impact of temperature on product yield. mdpi.com

Table 1: Optimization of Bromination Conditions for Benzo[1,2-d:4,5-d′]bis( researchgate.netthieme-connect.comnih.govthiadiazole)

Entry Temperature (°C) Time (h) Yield (%)
1 80 12 60
2 110 12 Lower Yield

Precursor-Based Synthetic Routes to Brominated Benzoisothiazoles

An alternative to direct bromination involves constructing the benzoisothiazole ring from precursors that already contain a bromine atom at the desired position. This approach can offer better control over isomer formation.

This strategy involves the ring-closing reaction of a suitably functionalized ortho-brominated benzene (B151609) derivative. A prominent example is the palladium-catalyzed reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes. acs.orgnih.gov This reaction proceeds via an initial coupling followed by an intramolecular cyclization that can lead to the formation of benzoisothiazole derivatives. acs.org

Similarly, the synthesis of benzothiazoles, a closely related class of compounds, can be achieved through the intramolecular C-S bond formation of N-(2-chlorophenyl)thioamides catalyzed by copper(II). indexcopernicus.com This highlights the utility of metal-catalyzed cyclization of halogenated precursors. Another classical method involves the cyclization of arylthioureas with liquid bromine in chloroform, a reaction first reported by Hugerschoff, to form 2-aminobenzothiazoles. indexcopernicus.comjsynthchem.com This demonstrates the dual role of bromine as both a component of the precursor (implicitly, via reaction with the thiourea) and as a catalyst or oxidizing agent for the cyclization itself. indexcopernicus.comjsynthchem.com

The fundamental construction of the isothiazole (B42339) ring can be achieved through various heterocyclization reactions, which can be adapted to produce brominated derivatives by using brominated starting materials. These methods assemble the ring from smaller fragments. thieme-connect.com

Common strategies include:

(4+1)-Heterocyclization: This involves reacting a four-atom fragment with a single-atom synthon. For example, an operationally simple synthesis of 3,5-disubstituted isothiazoles proceeds from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) via a [4+1] annulation. organic-chemistry.org This process involves a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org

(3+2)-Heterocyclization: This approach combines a three-atom component with a two-atom component. thieme-connect.com The 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) to an alkyne is a classic example that yields an isothiazole derivative. medwinpublishers.com

Transannulation: This method involves the transformation of one heterocyclic ring into another. For example, Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a route to a wide variety of isothiazoles. organic-chemistry.orgnih.gov

By starting with precursors containing bromine on the aromatic ring, these general heterocyclization methods can be tailored for the synthesis of complex brominated benzoisothiazole systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.govbeilstein-journals.orgmdpi.com These reactions are valued for their synthetic efficiency and operational simplicity. nih.gov

A three-component strategy for the synthesis of thiazoles and isothiazoles has been developed using enaminoesters, fluorodibromoamides/ester, and sulfur. organic-chemistry.orgresearchgate.net This reaction proceeds with the formation of new C-S, C-N, and N-S bonds in one pot. researchgate.net Another MCR for the synthesis of thiazole (B1198619) derivatives utilizes aldehydes, isothiocyanate, and alkyl bromides in the presence of a catalyst. nih.gov The inclusion of alkyl bromides in the reaction mixture demonstrates a direct method for incorporating bromine into the final heterocyclic product. These MCRs provide a powerful tool for generating libraries of complex brominated isothiazoles by systematically varying the brominated starting components. nih.gov

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry offers a range of sophisticated techniques to facilitate the construction of complex molecules like this compound. These methods often provide significant advantages over classical synthetic routes in terms of reaction times, yields, and substrate scope.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and enhanced reaction kinetics. The application of microwave technology is particularly beneficial in the synthesis of heterocyclic compounds, including isothiazole and benzothiazole (B30560) derivatives.

The synthesis of various benzothiazole libraries has been successfully achieved using microwave-assisted one-pot reactions. For instance, the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes can be significantly expedited under microwave irradiation, often in solvent-free conditions, which aligns with the principles of green chemistry by minimizing the use of hazardous solvents. Studies have shown that microwave-assisted synthesis can reduce reaction times from hours to minutes and increase product yields by 12% to 20% compared to conventional methods.

While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application of this technology to analogous brominated and non-brominated benzothiazole and isothiazolopyridine systems strongly suggests its applicability. The general protocols involve the irradiation of reactants, often in the presence of a catalyst or on a solid support like zeolite, for short periods, leading to the efficient formation of the desired heterocyclic core.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives

MethodReaction TimeYield (%)Solvent Conditions
Conventional HeatingSeveral hoursModerate to GoodOften requires organic solvents
Microwave IrradiationMinutesGood to ExcellentOften solvent-free or reduced solvent

This table provides a generalized comparison based on literature for analogous compounds.

Transition Metal-Catalyzed C-X (X=Halogen) Bond Formation and Cleavage in Brominated Heterocycles

Transition metal catalysis is a cornerstone of modern organic synthesis, providing highly efficient and selective methods for the formation and cleavage of carbon-halogen (C-X) bonds. These reactions are pivotal for introducing bromine atoms into heterocyclic scaffolds and for the subsequent functionalization of the resulting brominated compounds.

C-Br Bond Formation:

The direct bromination of heterocyclic compounds can be achieved using various transition metal catalysts. These catalysts can activate C-H bonds, enabling their direct conversion to C-Br bonds. While traditional bromination methods often require harsh conditions and can suffer from poor regioselectivity, transition-metal-catalyzed approaches offer milder reaction conditions and greater control over the position of bromination. For instance, copper(II) catalysts have been shown to be effective in the C(sp3)–H bromination distal to a directing group. Palladium-catalyzed reactions are also widely used for the synthesis of aryl halides from various precursors. The choice of catalyst and ligands is crucial for achieving high selectivity and yield.

C-Br Bond Cleavage and Further Functionalization:

The C-Br bond in compounds like this compound serves as a versatile handle for further molecular elaboration through cross-coupling reactions. Transition metals, particularly palladium and nickel, are extensively used to catalyze the cleavage of the C-Br bond and the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents onto the benzisothiazole core.

Common cross-coupling reactions involving brominated heterocycles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions have been instrumental in diversifying the structures of bioactive molecules and functional materials. The development of new catalysts and reaction conditions continues to expand the scope and utility of these transformations.

Oxidative Cyclization Methodologies for Benzoisothiazole Derivatives

Oxidative cyclization is a key strategy for the synthesis of the benzoisothiazole ring system. This approach typically involves the intramolecular cyclization of a precursor molecule containing both sulfur and nitrogen atoms, accompanied by an oxidation step to form the aromatic isothiazole ring.

A common precursor for the synthesis of benzo[d]isothiazoles is 2-halothiobenzamide or related thioamides. The cyclization can be promoted by various oxidizing agents. While some methods require harsh conditions, recent advancements have focused on developing milder and more efficient protocols. For example, metal-free oxidative cyclization methods have been reported, offering a greener alternative to traditional approaches.

One notable method involves the oxidative cyclization of ortho-haloarylamidines, which can proceed at elevated temperatures to yield benzo[d]isothiazoles. Another efficient approach is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. The choice of oxidant is critical to the success of the reaction; reagents such as hydrogen peroxide in the presence of a catalyst, or Selectfluor, have been employed for the synthesis of benzo[d]isothiazol-3(2H)-ones and their oxides.

Furthermore, radical cyclization reactions can also be utilized to construct the benzoisothiazole core. These reactions often proceed through a cascade mechanism, where an initial radical formation is followed by one or more cyclization steps. Iron(III) chloride has been used as a mild oxidant to promote such oxidative radical cyclization-cyclization reactions.

Table 2: Examples of Oxidizing Systems in Benzisothiazole Synthesis

Oxidizing SystemPrecursor TypeProduct TypeReference
KI/H2O2ThiocarbamidesBenzo[d]thiazol-2-amines
SelectfluorBenzo[d]isothiazol-3(2H)-onesBenzo[d]isothiazol-3(2H)-one-1-oxides
AgOAc/[Cp*Rh(MeCN)3][SbF6]2Benzimidates and SulfurBenzo[d]isothiazoles
FeCl3Active methine with allyl and phenyl groups1H-Benzo[f]isoindole derivatives

Chemical Reactivity and Derivatization of 4 Bromo Benzo C Isothiazole and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine-Substituted Position

The bromine atom on the benzoisothiazole ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the fused isothiazole (B42339) ring system facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

The reactivity of brominated benzoisothiazole analogues, such as 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole), has been studied with a range of nucleophiles. nih.gov

O-Nucleophiles : This class of compounds has shown resistance to substitution with various oxygen-containing nucleophiles. Studies on 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) revealed that it does not react with water, methanol, ethanol, phenol, or their corresponding sodium alcoholates, even with heating in solvents like THF or DMSO. nih.gov Instead of substitution, heating often leads to the partial decomposition of the starting material. nih.gov

S-Nucleophiles : Reactions involving sulfur-containing nucleophiles have been successfully carried out on analogues like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole). nih.gov

N-Nucleophiles : Nitrogen-containing nucleophiles, particularly aromatic and aliphatic amines, have been shown to effectively displace the bromine atom. nih.govsemanticscholar.org The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) with amines such as morpholine (B109124), piperidine, and pyrrolidine (B122466) proceeds to completion, although it occurs more slowly than with the corresponding dibromo derivative. nih.gov The choice of solvent has a significant impact on the reaction rate and the yield of the final product. nih.govsemanticscholar.org For instance, the reaction of this analogue with morpholine in DCM at room temperature for 12 hours yields only trace amounts of the product, highlighting the need for optimized reaction conditions. nih.govsemanticscholar.org

Table 1: Nucleophilic Substitution of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) with Amines nih.gov
Amine NucleophileReaction ConditionsObservation
MorpholineDCM, Room Temperature, 12hTrace amounts of monoamine derivative formed.
Morpholine(Optimized conditions not specified)Complete conversion takes 24h, slower than the dibromo derivative (18h).
Piperidine(Not specified)Slower reaction compared to the dibromo derivative.
Pyrrolidine(Not specified)Slower reaction compared to the dibromo derivative.
Aniline (B41778)DMF, High TemperatureHeating is necessary for the reaction to proceed.

The mechanism for the displacement of bromine on these systems is consistent with a nucleophilic aromatic substitution (SNAr) pathway. This process typically involves two steps: the initial attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the departure of the bromide leaving group, which restores the aromaticity of the ring.

The reactivity of the substrate in SNAr reactions is heavily influenced by the electronic properties of the heterocyclic system. The incorporation of bromine atoms enhances the electron-deficient character ("electrical deficiency") of the bromobenzo-bis-thiadiazole ring system. nih.govsemanticscholar.orgresearchgate.net This increased electrophilicity of the aromatic ring makes it more susceptible to nucleophilic attack, thereby increasing its reactivity in SNAr reactions. nih.govsemanticscholar.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom of 4-Bromo-benzo[c]isothiazole and its analogues serves as an excellent handle for such transformations. semanticscholar.orgresearchgate.net These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly diversifying the molecular architecture.

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. youtube.comnih.govyoutube.com Brominated benzoisothiazole analogues have been shown to be effective substrates in this reaction for the synthesis of mono- and bis-arylated derivatives. nih.gov

For example, the Suzuki reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) with boronic esters has been investigated. nih.gov It was found that using a biphasic solvent system of toluene (B28343) and water provides the best results. nih.gov The presence of water is beneficial as it helps to dissolve the inorganic base required for the catalytic cycle, and the monobromo derivative is significantly more stable against hydrolysis compared to its dibromo counterpart. nih.gov This stability allows for more flexible reaction conditions. The reaction time for the monobromide is generally longer than for the corresponding dibromide under anhydrous conditions. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) nih.gov
Coupling PartnerCatalyst/BaseSolvent SystemKey Finding
Boronic Esters(Not specified)Toluene/WaterThis mixture gives the best results due to the hydrolytic stability of the monobromide and the solubility of the inorganic base in water.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. This method is also applicable to the derivatization of brominated benzoisothiazole systems. It has been noted that analogues like 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) can successfully participate in Stille cross-coupling reactions to form mono- and bis-arylated products. nih.gov

A general procedure for Stille reactions often involves a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand like XPhos, and an additive such as cesium fluoride (CsF) in a solvent like dimethoxyethane (DME). nih.gov The reaction mixture is typically heated to facilitate the coupling. nih.gov While specific conditions for this compound are not detailed, the reactivity of its analogues suggests its viability as a substrate in this transformation. nih.gov

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction is a key method for introducing alkynyl moieties onto aromatic systems. While direct Sonogashira coupling on a pre-formed this compound is not extensively documented in the provided sources, related palladium-catalyzed reactions highlight a pathway to benzoisothiazole derivatives.

Notably, the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes in the presence of a palladium catalyst can lead to the formation of 1,2-benzoisothiazoles. acs.orgnih.govresearchgate.net In this process, the reaction with alkynylarenes preferentially forms the benzoisothiazole ring system. acs.org This demonstrates a synthetic strategy where an alkyne is introduced via a coupling reaction, which then participates in the formation of the heterocyclic ring itself. Standard Sonogashira conditions often employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net However, copper-free conditions have also been developed to avoid the undesirable homocoupling of acetylenes. nih.gov

Direct C-H Arylation for Unsymmetric Derivatization

Direct C-H arylation has emerged as a powerful and atom-economical tool for forging carbon-carbon bonds, bypassing the need for pre-functionalized organometallic reagents. In the context of this compound and its analogues, this strategy offers a direct pathway to unsymmetrically substituted derivatives, where the existing bromine atom and a targeted C-H bond can be functionalized in a stepwise manner.

Palladium-catalyzed C-H direct arylation reactions are particularly effective for electron-deficient heterocyclic systems. nih.govresearchgate.net Research on analogous compounds, such as benzo[1,2-d:4,5-d′]bis( nih.govacs.orgub.eduthiadiazole), has demonstrated that C-H bonds can be selectively arylated in the presence of a bromine atom, paving the way for subsequent cross-coupling reactions at the C-Br bond. nih.govresearchgate.net This sequential functionalization is key to creating unsymmetrical molecules.

The regioselectivity of the C-H arylation is a critical aspect. For the analogous compound 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgub.eduthiadiazole), palladium-catalyzed reactions have been studied to achieve selective monoarylation. nih.gov The conditions for these reactions typically involve a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), often in combination with a phosphine ligand and a base. nih.govresearchgate.net Ligand-free systems using Pd(OAc)₂ have also proven efficient for the direct arylation of thiazole (B1198619) derivatives, offering an economically and environmentally attractive method. organic-chemistry.org The choice of solvent, base, and reaction temperature can significantly influence the outcome, allowing for controlled mono- or di-arylation on substrates with multiple C-H activation sites. nih.govresearchgate.net

The general approach allows for the reaction of the bromo-benzoisothiazole core with a variety of (hetero)aryl halides. This methodology is a powerful tool for the selective formation of 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, which are structurally related to benzo[c]isothiazoles. nih.govresearchgate.net

Table 1: Representative Conditions for Direct C-H Arylation of Benzo-thiadiazole Analogues

Catalyst/Ligand Base Solvent Outcome
Pd(OAc)₂ / di-tert-butyl(methyl)phosphonium tetrafluoroborate K₂CO₃ Toluene Selective mono- and di-arylation nih.govresearchgate.net
Pd(OAc)₂ Potassium pivalate N,N-dimethylacetamide (DMA) Mono- and bis-thienylation nih.gov
Pd(OAc)₂ (ligand-free) K₂CO₃ / PivOH DMA 5-arylated thiazoles organic-chemistry.org

Functional Group Interconversions on the Benzoisothiazole Ring System

Cyanation Reactions of Brominated Benzoisothiazoles

The conversion of the bromine atom in this compound to a cyano group is a valuable transformation, as the resulting nitrile can serve as a versatile synthetic intermediate. This functional group interconversion can be achieved through several established methods for the cyanation of aryl halides.

One prominent method is the Rosenmund-von Braun reaction, which traditionally uses a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like N,N-dimethylformamide (DMF). researchgate.net This approach has been successfully applied to bromo-substituted, electron-deficient heterocyclic systems. For example, benzo[1,2-d:4,5-d′]bis( nih.govacs.orgub.eduthiadiazole)-4-carbonitrile was synthesized from its 4-bromo precursor using CuCN in DMF. researchgate.net The resulting cyano derivative is a precursor for unsymmetrically substituted compounds via subsequent C-H arylation reactions. researchgate.net

Modern transition-metal-catalyzed methods offer milder conditions and broader substrate scope. Palladium-catalyzed cyanations are particularly common, utilizing cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgresearchgate.net Nickel-catalyzed systems have also been developed as a more cost-effective alternative. researchgate.net A recently developed method employs a Ni(II) precatalyst with a JosiPhos ligand to catalyze the cyanation of various (hetero)aryl bromides and chlorides using the non-toxic K₄[Fe(CN)₆] in a biphasic aqueous system. researchgate.net These catalytic methods often exhibit high functional group tolerance, making them suitable for complex molecules. organic-chemistry.org

Electrochemical approaches provide another avenue for cyanation. An electrochemically oxidative cyanation of benzothiazole (B30560) derivatives has been achieved using trimethylsilyl cyanide as the cyanide source, demonstrating that a cyano group can be introduced by passing an electric current through the reaction mixture at room temperature. jst.go.jp

Table 2: Selected Methods for Cyanation of Aryl Bromides

Method Cyanide Source Catalyst/Reagent Typical Conditions
Rosenmund-von Braun Copper(I) cyanide (CuCN) None High temperature, DMF solvent researchgate.net
Palladium-Catalyzed K₄[Fe(CN)₆] Pd/C Aqueous conditions organic-chemistry.org
Nickel-Catalyzed K₄[Fe(CN)₆] NiCl₂·6H₂O/dppf/Zn DMAP additive, mild conditions organic-chemistry.org
Nickel-Catalyzed K₄[Fe(CN)₆] Ni(II)/JosiPhos ligand Biphasic aqueous conditions researchgate.net
Electrochemical Trimethylsilyl cyanide n-Bu₄NBF₄/DMF Divided cell, room temperature jst.go.jp

Transformations Involving Other Halogen Atoms within the Isothiazole Moiety

While the primary focus is on this compound, the principles of halogen functional group interconversion are broadly applicable to other halogenated analogues within the benzoisothiazole family. These transformations are crucial for modulating the reactivity of the molecule for subsequent coupling reactions.

A key reaction in this context is the Finkelstein reaction, which allows for the conversion of one halogen to another. vanderbilt.edu For instance, an aryl bromide can be converted to an aryl iodide by treatment with sodium iodide in a suitable solvent like acetone. This transformation is synthetically useful because aryl iodides are generally more reactive than aryl bromides in many palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.

Conversely, other halogens can be introduced starting from different precursors. The synthesis of halogenated organic compounds can involve various reagents. For example, hydroxyl groups can be converted to chlorides using thionyl chloride (SOCl₂) or to bromides using phosphorus tribromide (PBr₃). vanderbilt.edu While these specific reactions start from a hydroxyl precursor, they illustrate the array of reagents available for introducing different halogens onto an aromatic core, which could be applied in the synthesis of various halogenated benzoisothiazoles.

The reactivity of these different halogen atoms can then be exploited. Nucleophilic aromatic substitution reactions on electron-deficient systems, like those found in some fused thiadiazoles, can be used to introduce other functional groups. nih.gov The choice of halogen (F, Cl, Br, I) on the benzoisothiazole ring can fine-tune the electronic properties and reactivity, allowing for selective and directed synthetic strategies.

Strategies for Selective and Asymmetric Functionalization

Achieving selective functionalization is paramount when designing complex, unsymmetrically substituted benzoisothiazole derivatives. For substrates possessing multiple potential reaction sites, such as a C-Br bond and several C-H bonds, controlling the reaction conditions is critical to target a specific position.

One primary strategy for selectivity involves modulating the conditions of metal-catalyzed reactions. In the context of direct C-H arylation and cross-coupling of analogues like 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgub.eduthiadiazole), researchers have found that the choice of catalyst, base, and solvent can selectively yield either mono- or bis-arylated products. nih.govresearchgate.net By carefully controlling stoichiometry and reaction time, it is often possible to favor the substitution of a single site. For instance, selective conditions for the synthesis of monoarylated derivatives of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgub.eduthiadiazole) have been identified, enabling the synthesis of unsymmetrical compounds. nih.gov

Another powerful strategy is the use of directing groups to control the regioselectivity of C-H functionalization. acs.org A directing group, temporarily installed on the molecule, can guide a metal catalyst to a specific, often sterically hindered, C-H bond (e.g., at the ortho position). This approach has been explored for the 2,1,3-benzothiadiazole (BTD) core, a close analogue, allowing for predictable and systematic substitutions at various positions on the benzene (B151609) ring. acs.org

Asymmetric functionalization, which aims to create chiral molecules, represents a more advanced challenge. For benzoisothiazole derivatives, this would typically involve creating a stereocenter on a substituent or inducing axial chirality in highly substituted, sterically hindered biaryl derivatives. While specific examples for this compound are not prominent in the literature, general strategies from asymmetric catalysis could be applied. This includes the use of chiral ligands in transition-metal-catalyzed reactions, such as asymmetric cross-coupling or C-H activation, to induce enantioselectivity. The development of asymmetric methods for the functionalization of the benzoisothiazole core remains an area with potential for future research.

Despite a comprehensive search for scientific literature and spectroscopic data pertaining to the chemical compound "this compound" (CAS Number: 854494-45-4), no specific experimental data for its ¹H NMR, ¹³C NMR, HRMS, IR, or UV-Vis spectra could be located in the available resources.

Chemical vendor catalogs confirm the existence and commercial availability of this compound, but peer-reviewed scientific articles detailing its synthesis and spectroscopic characterization are not present in the searched databases. The provided search results contained extensive information on related isomers, such as 4-bromobenzo[d]isothiazole and other brominated benzothiazole derivatives, but the distinct spectroscopic data for the requested benzo[c]isothiazole (B8754907) isomer is absent.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables, as the foundational scientific data is not publicly available.

Advanced Spectroscopic and Structural Elucidation Methodologies for Brominated Benzoisothiazoles

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-Bromo-benzo[c]isothiazole, this technique would provide invaluable information about its molecular geometry, conformation, and the intermolecular interactions that dictate its crystal packing.

A typical X-ray diffraction study on a suitable single crystal of this compound would yield critical data, which would be presented in a crystallographic information file (CIF). This data allows for the detailed analysis of:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. This would reveal the planarity of the bicyclic benzo[c]isothiazole (B8754907) system and the geometry of the C-Br bond.

Crystal System and Unit Cell Parameters: Determination of the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell (a, b, c, α, β, γ).

Intermolecular Interactions: Identification of non-covalent interactions such as halogen bonding (C-Br···N or C-Br···S), π-π stacking between the aromatic rings, or other short contacts. These interactions are fundamental to understanding the solid-state properties of the material.

Without experimental data, a representative data table for the crystallographic parameters of this compound cannot be generated.

Advanced Spectroscopic Probes for Investigating Molecular Interactions and Aggregation Behavior

Advanced spectroscopic techniques are essential for studying how molecules of this compound interact with each other in solution, which can lead to self-assembly or aggregation. These studies are crucial for understanding the material's properties in different environments.

Methods that would be employed include:

Fluorescence Spectroscopy: If this compound is fluorescent, changes in its emission spectrum (e.g., wavelength shifts, quenching, or enhancement) upon changes in concentration or solvent polarity can indicate aggregation. The formation of aggregates often leads to distinct spectral changes, such as the appearance of new emission bands corresponding to excimers or exciplexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficient of the molecule in solution. A decrease in the diffusion coefficient with increasing concentration is a strong indicator of aggregate formation. Furthermore, changes in chemical shifts or the appearance of new signals in ¹H or ¹³C NMR spectra upon aggregation can provide insight into the specific sites of intermolecular interaction.

UV-Visible Spectroscopy: The formation of molecular aggregates can perturb the electronic ground and excited states of the molecule, leading to changes in the absorption spectrum. Deviations from the Beer-Lambert law, or the appearance of new absorption bands, are often indicative of aggregation phenomena.

As no specific studies on the aggregation behavior of this compound have been identified, a data table summarizing research findings in this area cannot be constructed.

Advanced Applications of 4 Bromo Benzo C Isothiazole and Its Derivatives

Medicinal Chemistry Applications

The unique structural features of 4-Bromo-benzo[c]isothiazole, including the presence of nitrogen, sulfur, and a halogen atom, make it an attractive candidate for chemical modification and biological evaluation. The bromine atom, in particular, can serve as a handle for further synthetic transformations, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Development of Antimicrobial Agents (Antibacterial, Antifungal)

Research into the antimicrobial properties of this compound and its specific derivatives is an emerging area. While extensive studies on this exact molecule are limited, the broader class of bromo-benzothiazole derivatives has shown promise. For instance, studies on bromo-benzothiazolo pyrazolines have been conducted to evaluate their in-vitro antimicrobial activity against various pathogenic bacteria. The introduction of a bromine atom to the benzothiazole (B30560) scaffold is often explored to enhance the biological activity of the resulting compounds.

In a broader context, benzothiazole derivatives have been synthesized and evaluated for their antifungal properties. For example, 6-bromo-2-amino benzothiazole has been used as a starting material for the synthesis of new compounds that were subsequently tested for antifungal activity. The presence of a bromo substituent on the benzothiazole ring has been noted in structure-activity relationship studies of various antimicrobial agents. These findings suggest that the 4-bromo substitution on the benzo[c]isothiazole (B8754907) core could potentially confer significant antibacterial and antifungal properties, warranting further investigation.

Exploration in Anticancer and Antitumor Research

While direct studies focusing on the anticancer and antitumor properties of this compound are not extensively documented, the broader class of benzothiazole derivatives has been a significant area of cancer research. Numerous studies have reported the synthesis and evaluation of various benzothiazole derivatives against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.

The substitution pattern on the benzothiazole ring has been shown to be crucial for anticancer activity. For instance, the placement of different functional groups can significantly influence the cytotoxicity and mechanism of action of these compounds. Although specific data for this compound is not available, the known anticancer potential of the benzothiazole scaffold suggests that derivatives of this compound could be promising candidates for future anticancer drug development.

Table 1: Examples of Anticancer Activity of Benzothiazole Derivatives Note: This table includes data for general benzothiazole derivatives to illustrate the potential of the scaffold, as specific data for this compound is not available.

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
Indole based hydrazine (B178648) carboxamide benzothiazoleHT29 (Colon)0.015 µM
Naphthalimide-benzothiazole derivativeMCF-7 (Breast)7.91 ± 0.4 µM
Pyridine containing pyrimidine (B1678525) benzothiazoleColo205 (Colon)5.04 µM

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms)

There is currently a lack of specific research on the enzyme inhibition properties of this compound. However, the benzothiazole scaffold has been identified as a crucial element in the inhibition of various enzymes, including the metalloenzyme carbonic anhydrase (CA). CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The exploration of this compound derivatives as inhibitors of CAs and other enzymes remains a potential area for future research.

Evaluation of Anti-inflammatory and Analgesic Potential

Neurological Applications, including Potential for Parkinson's Disease Therapy

Derivatives of the benzothiazole core structure, closely related to this compound, have emerged as promising candidates for the treatment of neurodegenerative diseases. Research has focused on their ability to inhibit key enzymes implicated in the progression of conditions like Alzheimer's and Parkinson's disease.

A primary strategy in developing therapies for neurodegenerative disorders is the inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. nih.gov Specifically, monoamine oxidase B (MAO-B) inhibitors are valuable in Parkinson's disease treatment as they prevent the breakdown of dopamine, a key neurotransmitter deficient in this condition. ingentaconnect.com Similarly, acetylcholinesterase (AChE) inhibitors are a therapeutic approach for Alzheimer's disease. nih.gov

Scientists have designed and synthesized novel benzothiazole derivatives that act as dual inhibitors of both AChE and MAO-B. nih.gov In one study, a series of 14 new benzothiazole compounds were developed, with several showing significant inhibitory activity against both enzymes. nih.gov Compound 4f from this series was identified as a particularly potent dual inhibitor, suggesting its potential to not only manage symptoms but also to prevent the formation of beta-amyloid plaques associated with Alzheimer's disease. nih.gov

Further research into benzothiazole–isoquinoline derivatives has yielded compounds with excellent inhibitory potency against MAO-B and butyrylcholinesterase (BuChE). nih.gov Compound 4g in this series demonstrated the highest activity and was also found to have good blood-brain barrier (BBB) penetration, a critical characteristic for drugs targeting the central nervous system. nih.gov The antidepressant effects of these compounds were also verified, addressing the common comorbidity of depression in neurodegenerative diseases. nih.gov

These findings underscore the potential of the benzothiazole scaffold as a pharmacophore for developing multi-target-directed ligands (MTDLs) for complex neurological disorders. nih.gov

Compound IDTarget EnzymeIC₅₀ Value (nM)Reference
4f Acetylcholinesterase (AChE)23.4 ± 1.1 nih.gov
4f Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nih.gov
4m Acetylcholinesterase (AChE)198.8 ± 8.8 nih.gov
Selegiline (Standard) Monoamine Oxidase B (MAO-B)Similar to 4f nih.gov

Design of Ligands for Metal Complexes in Biological Systems

The benzothiazole moiety is an effective structural component in the design of ligands for creating metal complexes with specific biological activities. biointerfaceresearch.comnih.gov The nitrogen and sulfur atoms within the heterocyclic ring system provide excellent coordination sites for transition metal ions, leading to stable complexes with unique geometries and electronic properties. orientjchem.org

Researchers have synthesized Schiff-base ligands incorporating benzothiazole aniline (B41778) (BTA) to coordinate with various transition metals, including Manganese (Mn), Iron (Fe), Cobalt (Co), and Zinc (Zn). nih.gov These metal-salen type complexes have been investigated as potential non-platinum chemotherapeutic agents. nih.gov The resulting complexes, particularly a manganese-containing complex designated MnL , exhibited synergistic cytotoxicity against liver, breast, and colon cancer cells, with lower IC₅₀ values than the clinically used drug cisplatin. nih.gov Further studies showed that these complexes could promote the production of reactive oxygen species (ROS) in tumor cells and interact with the minor groove of DNA, suggesting a mechanism for their anticancer activity. nih.gov

In other work, a benzothiazole-derived imine base ligand, BMM , was used to create Co(III) and Ru(III) complexes. biointerfaceresearch.com These complexes were found to have an octahedral geometry and demonstrated the ability to act as moderate DNA binding intercalators. biointerfaceresearch.com Their interaction with calf thymus DNA (CT-DNA) was confirmed through electronic absorption studies and viscosity measurements. biointerfaceresearch.com Furthermore, these complexes showed moderate to significant antimicrobial activity, highlighting the broad biological potential of metal complexes derived from benzothiazole-based ligands. biointerfaceresearch.comorientjchem.org

ComplexMetal IonBiological Activity NotedReference
MnL Manganese (Mn)Cytotoxicity against cancer cells, ROS production, DNA interaction nih.gov
CoL Cobalt (Co)ROS production in HepG2 tumor cells nih.gov
[Co(BMM)₂] C1 Cobalt (III)Moderate DNA binding, Nuclease activity, Microbial inhibition biointerfaceresearch.com
[Ru(BMM)₂] C3 Ruthenium (III)Moderate DNA binding, Nuclease activity, Microbial inhibition biointerfaceresearch.com

Materials Science and Optoelectronic Applications

The rigid, planar structure and unique electronic characteristics of the benzo[c]isothiazole core and its isomers make them highly valuable in materials science, particularly for optoelectronic applications. Brominated derivatives are especially important as they provide a reactive site for further chemical modification, allowing for the fine-tuning of material properties. mdpi.com

Role in Organic Semiconductor Development

Thiazole-based and benzothiadiazole-based molecules are foundational components in the design of high-performance organic semiconductors. researchgate.net These materials are essential for next-generation electronics like organic field-effect transistors (OFETs). researchgate.netacs.org The benzothiadiazole unit is a well-known electron acceptor, and incorporating it into a donor-π-acceptor molecular architecture allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning is critical for efficient charge injection and transport. researchgate.net

New small-molecule organic semiconductors based on benzothiadiazole derivatives have been synthesized and characterized. nih.gov For instance, 4,7-bis(5-phenylthiophen-2-yl)benzo[c] ingentaconnect.comnih.govresearchgate.netthiadiazole (PT-BTD ) has been used to fabricate thin films that exhibit p-channel characteristics in OFETs, achieving hole mobilities as high as 0.10 cm² V⁻¹ s⁻¹ and high current on/off ratios. nih.gov Such performance metrics are crucial for the development of efficient electronic devices. nih.gov The ability to create both p-channel and n-channel semiconductors from these building blocks opens the door to fabricating more complex circuits, such as complementary-like inverters with high voltage gains. nih.gov

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzothiazole are widely explored as materials for organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. researchgate.netwku.edu They can be functionalized with electron-donating and electron-accepting groups to create bipolar molecules capable of transporting both holes and electrons, which is beneficial for device efficiency. researchgate.netfrontiersin.org The rigid structure of these compounds helps to enhance their photoluminescent quantum yield in the solid state.

Theoretical and experimental studies have demonstrated the potential of benzothiazole derivatives as blue fluorescent emitters, a key challenge in OLED technology. researchgate.netnih.gov For example, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA ) was synthesized for use in OLEDs, and a device incorporating this material achieved a maximum brightness of 3760 cd/m². researchgate.net The design of such materials often involves creating a donor-acceptor structure to modulate the HOMO-LUMO gap and control the emission color. researchgate.net The use of multifunctional emissive materials based on these scaffolds can reduce the complexity and cost of OLED devices by minimizing the number of required layers. nih.gov

MaterialApplication/Device RolePerformance MetricReference
BPPA Blue Fluorescent Emitter in OLEDMax. Brightness: 3760 cd/m² at 14.4 V researchgate.net
TPA-DPPZ Non-doped Emitter in OLEDMax. Brightness: 61,951 cd/m²; Max. EQE: 3.42% frontiersin.org
PXZ-DPPZ Doped Emitter in OLEDMax. EQE: 9.35% frontiersin.org

Utilization in Organic Solar Cells (OSCs) and Photovoltaic Materials

The development of efficient organic solar cells (OSCs) relies on materials that can absorb a broad range of the solar spectrum and facilitate efficient charge separation and transport. co-ac.com Brominated benzothiadiazole derivatives are key precursors for synthesizing dyes and polymers used in photovoltaic materials. mdpi.com The electron-deficient nature of the benzothiadiazole core makes it an excellent acceptor unit for creating low bandgap donor-acceptor (D-A) type copolymers. co-ac.comco-ac.com

A strategy to enhance OSC performance involves designing materials with rigid molecular structures and optimized frontier molecular orbital (FMO) energy levels. nih.gov Theoretical studies on heteroatom-bridged benzothiazolyls, based on the 4,7-di(thiophen-2-yl)benzo[c] ingentaconnect.comnih.govresearchgate.netthiadiazole (DTBT ) block, show they are promising for OSC applications. nih.govnwpu.edu.cn These designs lead to materials with broad, intense absorption spectra and good charge transport properties. nih.gov By blending these D-A polymers as electron donors with fullerene derivatives (like PCBM) as electron acceptors, bulk-heterojunction solar cells can be fabricated. co-ac.comco-ac.com Computational studies confirm that such materials possess good electronic and optical properties, making them potential high-performance components for OSCs. co-ac.comnwpu.edu.cn

Development of Photoluminescent and Optically Active Materials

The intrinsic photophysical properties of the benzo[c]isothiazole framework and its derivatives are the foundation for their use in optoelectronic devices. mdpi.com The incorporation of bromine atoms into the benzofused thiadiazole structure can improve its electrical deficiency without significantly affecting its aromaticity. nih.gov These structural features allow for the creation of materials with strong solid-state fluorescence and a large proportion of radiative excitons, which are critical for efficient light emission. mdpi.com

The synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govbiointerfaceresearch.comresearchgate.netthiadiazole) provides a versatile intermediate for creating a wide range of previously inaccessible photovoltaic materials. mdpi.com By carefully designing molecules that combine this core with various donor units, it is possible to tune the photoluminescent properties, such as the emission color and quantum efficiency. researchgate.netfrontiersin.org For example, linking benzothiazole to carbazole (B46965) has been shown to be an effective way to modulate the HOMO-LUMO gap and enhance photophysical properties. researchgate.net These structure-property relationships are essential for the rational design of new optically active materials for applications ranging from OLEDs to sensors and probes. researchgate.net

Corrosion Inhibition Studies for Industrial Protection

The protection of industrial metals such as steel, aluminum, and copper from corrosion is a critical area of materials science. Organic heterocyclic compounds are widely investigated as corrosion inhibitors, primarily due to the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and aromatic rings in their structures. These features facilitate the adsorption of the molecules onto the metal surface, creating a protective barrier against corrosive environments. scispace.comimist.ma

While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available research, the broader class of benzothiazole and isothiazole (B42339) derivatives has demonstrated significant potential in this field. rsc.orgtaylorandfrancis.com The mechanism of inhibition typically involves the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the benzene (B151609) ring, interacting with the vacant d-orbitals of the metal atoms. This interaction leads to the formation of a stable, adsorbed film that isolates the metal from the aggressive medium. scispace.com

The introduction of a bromine atom onto the benzo[c]isothiazole scaffold, as in this compound, is expected to influence its electronic properties and, consequently, its effectiveness as a corrosion inhibitor. Halogen substituents can enhance adsorption on the metal surface. Studies on related bromo-substituted heterocyclic compounds support this hypothesis. For instance, research on azo compounds derived from 4-bromo aniline and thiazole (B1198619) derivatives has been conducted to evaluate their efficiency in preventing corrosion. rdd.edu.iqresearchgate.net Similarly, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) has been synthesized and tested as a corrosion inhibitor for mild steel in acidic solutions, showing that inhibition efficiency increases with higher concentrations of the compound. nih.gov

The effectiveness of such inhibitors is often evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. researchgate.netresearchgate.net These studies help determine key parameters such as inhibition efficiency, corrosion rate, and the nature of the adsorption process (physisorption or chemisorption), which is often described by adsorption isotherms like the Langmuir model. imist.maresearchgate.net For example, studies on various benzothiazole derivatives have shown them to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.maresearchgate.net

The following table summarizes findings from studies on related benzothiazole derivatives, illustrating their performance as corrosion inhibitors.

Derivative CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
N-(4-(dimethylaminobenzylidene)benzo[d]thiazol-2-amineMild Steel0.1 M HCl56.39 researchgate.net
2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT)Carbon Steel15 wt.% HCl97 imist.ma
ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] researchgate.netdntb.gov.uathiazine-3-carboxylate (EHBT)Carbon Steel15 wt.% HCl98 imist.ma
Benzo[d]thiazol-2-amine (4-BAT)AISI 1035 steel1 M HCl>90 (inferred) scispace.com

This interactive table provides data on the corrosion inhibition efficiency of compounds structurally related to this compound.

Catalytic Applications

The benzo[c]isothiazole framework, particularly when functionalized, presents significant opportunities for applications in catalysis, specifically as ligands in transition metal-catalyzed reactions. The core structure contains both nitrogen and sulfur atoms, which are excellent donor atoms (Lewis bases) for coordinating with transition metal centers. The formation of stable metal-ligand complexes is the foundation of homogeneous catalysis.

While this compound itself has not been extensively reported as a ligand, the chemistry of related bromo-substituted benzothiazoles and other sulfur-nitrogen heterocycles provides strong evidence for its potential. The nitrogen and sulfur atoms of the isothiazole ring can act as a bidentate or monodentate ligand, binding to a metal ion to form a chelate complex. The properties of the resulting catalyst, such as its activity, selectivity, and stability, are critically influenced by the electronic and steric environment provided by the ligand.

The bromine atom at the 4-position serves two important roles. Firstly, it acts as an electron-withdrawing group, which can modify the electron density on the donor atoms and thereby tune the electronic properties of the metal center. Secondly, the carbon-bromine bond is a versatile functional handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki, Stille, or direct (het)arylation reactions. nih.govnih.gov This allows for the synthesis of a diverse library of ligands with tailored steric and electronic properties. For example, studies on 4-bromobenzo[1,2-d:4,5-d']bis( rsc.orgresearchgate.netdntb.gov.uathiadiazole) have demonstrated its utility in palladium-catalyzed cross-coupling reactions to synthesize monoarylated derivatives. nih.gov

Research into related bromo-benzothiazole derivatives has shown their capacity to form stable complexes with a variety of transition metals. A notable example is the synthesis of the azo ligand 5-[(6-Bromo-2-benzothiazolyl)azo]-4-hydroxy benzoic acid, which has been used to prepare chelate complexes with metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net Similarly, the organic reagent 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) has been synthesized and its application for complexing with Cu(II) and Pd(II) has been established. researchgate.net These studies confirm that the bromo-benzothiazole moiety is a robust platform for ligand design.

The table below details transition metal complexes formed with related bromo-benzothiazole ligands.

LigandMetal Ion(s)Metal to Ligand Ratio (M:L)Reference
5-[(6-Bromo-2-benzothiazolyl)azo]-4-hydroxy benzoic acidCr(III), Co(II), Ni(II)1:2 researchgate.net
5-[(6-Bromo-2-benzothiazolyl)azo]-4-hydroxy benzoic acidZn(II), Cd(II), Ag(I)1:1 researchgate.net
4-(6-Bromo-2-Benzothiazolylazo) pyrogallolCu(II), Pd(II)Not Specified researchgate.net

This interactive table summarizes the stoichiometry of metal complexes formed with ligands structurally related to this compound.

Conclusion and Future Research Directions

Synthesis and Reactivity: Challenges and Opportunities for Brominated Benzoisothiazoles

The synthesis of substituted benzoisothiazoles, including brominated variants, often involves multi-step processes that can be challenging and may not align with the principles of sustainable chemistry. eurekaselect.comnih.gov Traditional methods for synthesizing the benzothiazole (B30560) ring, a related structure, often rely on the cyclocondensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. eurekaselect.comnih.govnih.gov These reactions can require harsh conditions, expensive catalysts, and may generate significant waste, diminishing their "green" impact. nih.gov

A significant opportunity lies in the development of greener, more efficient synthetic methodologies. eurekaselect.comnih.gov Recent advancements in the synthesis of benzothiazoles, which can inform benzoisothiazole synthesis, include catalyst-free approaches in sustainable solvents like ethanol, microwave-promoted synthesis, and the use of heterogeneous catalysts that can be easily recovered and reused. eurekaselect.comnih.govbohrium.com For instance, catalyst-free synthesis of substituted benzothiazoles has been achieved with nearly quantitative yields and high atom economy by reacting aldehydes with 2-aminothiophenols at room temperature. bohrium.com Another innovative and environmentally benign approach involves the cyclization of 2-aminothiophenols with carbon dioxide, a renewable feedstock. nih.govmdpi.com

The reactivity of the bromine atom in 4-Bromo-benzo[c]isothiazole presents both a challenge and a significant opportunity. While its presence is key for further functionalization, controlling regioselectivity in subsequent reactions can be difficult. However, this bromine atom is a valuable handle for introducing a wide array of functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the synthesis of a diverse library of derivatives with tailored properties. Research into the reactivity of brominated benzo-bis-thiadiazoles has shown that the bromine atom can be replaced by various nucleophiles, although the reactivity is influenced by the electronic nature of the heterocyclic core. nih.gov Future work will likely focus on expanding the scope of these transformations and developing more selective catalytic systems.

Table 1: Comparison of Synthetic Methodologies for Benzothiazole Scaffolds

MethodologyAdvantagesDisadvantages
Traditional Cyclocondensation Well-established, versatileHarsh reaction conditions, potential for waste generation
Catalyst-Free Synthesis Environmentally friendly, high atom economy, mild conditionsMay have limited substrate scope
Microwave-Assisted Synthesis Rapid reaction times, often higher yieldsRequires specialized equipment
Heterogeneous Catalysis Catalyst is easily separated and recyclableCatalyst synthesis can be complex
CO2 as a C1 Source Utilizes a renewable feedstock, environmentally benignMay require high pressure

Prospects in Advanced Functional Materials and Optoelectronics

The unique electronic properties of the benzoisothiazole core, enhanced by the presence of a bromine atom, make this compound a promising building block for advanced functional materials. rsc.orgmdpi.com The development of stimuli-responsive materials, which change their properties in response to external factors like mechanical force or light, is a rapidly growing field with applications in optoelectronics. rsc.org Benzothiazole-based phenothiazine (B1677639) derivatives have demonstrated mechanochromic and acidochromic behavior, where their color and fluorescence change upon grinding or exposure to acid. rsc.org

The bromine atom on the this compound ring can be leveraged to synthesize conjugated oligomers and polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net Theoretical studies on related benzothiazole derivatives have shown that the incorporation of electron-donating and electron-accepting groups can significantly enhance their photophysical properties. researchgate.net Computational studies, such as those using density functional theory (DFT), are crucial for predicting the electronic and optoelectronic properties of new materials and guiding their synthesis. researchgate.netmdpi.com For example, DFT calculations can predict the HOMO-LUMO energy gap, which is a key parameter for determining a material's potential use in optoelectronic devices. researchgate.netnih.gov

Emerging Avenues in Drug Discovery and Development

The benzothiazole and benzoisothiazole scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities. eurekaselect.comnih.govtandfonline.compcbiochemres.com Benzothiazole derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. nih.govtandfonline.compcbiochemres.comnih.gov The bromine atom in this compound provides a crucial anchor point for the synthesis of new derivatives to be screened for various therapeutic targets.

Recent research has highlighted the potential of benzo[d]isothiazole-based compounds as inhibitors of the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. nih.gov In one study, a series of compounds with a benzo[d]isothiazol structure were designed and synthesized, with one derivative showing potent inhibitory activity. nih.gov Furthermore, benzothiazole-based compounds have been shown to target enzymes essential for bacterial survival, such as those involved in cell-wall synthesis and DNA replication. nih.gov This suggests that derivatives of this compound could be explored for the development of new antibacterial agents to combat antibiotic resistance. nih.gov The versatility of the benzothiazole core allows for the introduction of various substituents, which can modulate the biological activity of the resulting compounds. tandfonline.com

Table 2: Therapeutic Areas of Investigation for Benzothiazole/Benzoisothiazole Derivatives

Therapeutic AreaExamples of Investigated Activities
Oncology Inhibition of PD-1/PD-L1 interaction, anticancer activity against various cell lines nih.govtandfonline.compcbiochemres.comnih.gov
Infectious Diseases Antibacterial, antifungal, antiviral, and antitubercular activities nih.govtandfonline.compcbiochemres.comnih.gov
Inflammation Anti-inflammatory and analgesic properties nih.govtandfonline.compcbiochemres.com
Neurological Disorders Anticonvulsant activity nih.govtandfonline.compcbiochemres.com
Metabolic Diseases Antidiabetic properties nih.govtandfonline.compcbiochemres.com

Synergistic Approaches: Combining Synthesis with Computational Design

The future of developing novel this compound derivatives will increasingly rely on the synergy between synthetic chemistry and advanced computational modeling. mdpi.comrsc.orgbiointerfaceresearch.com Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the structural, electronic, and biological properties of molecules before they are synthesized in the lab. mdpi.combiointerfaceresearch.com This in silico approach can significantly accelerate the drug discovery and materials design process by prioritizing the most promising candidates for synthesis and testing. mdpi.com

Molecular docking studies can predict how a molecule will bind to a specific biological target, helping to rationalize its activity and guide the design of more potent inhibitors. mdpi.combiointerfaceresearch.com For example, computational studies have been used to understand the binding patterns of benzothiazole derivatives to antibacterial targets. mdpi.com In materials science, computational chemistry can be used to predict the optoelectronic properties of new dyes and polymers, aiding in the design of materials with tailored absorption and emission characteristics for applications in solar cells and OLEDs. researchgate.netrsc.org By combining computational predictions with targeted synthesis, researchers can more efficiently explore the vast chemical space of this compound derivatives.

Q & A

Q. What are the primary synthetic strategies for constructing the isothiazole core in 4-Bromo-benzo[c]isothiazole?

The synthesis of the isothiazole ring in this compound can be categorized into four rational approaches derived from retrosynthetic analysis:

  • Intramolecular cyclization : Formation via sulfur-nitrogen bond closure in pre-functionalized precursors.
  • (4+1)-Heterocyclization : Assembly using a four-atom fragment (e.g., thioamide derivatives) and a one-atom sulfur source.
  • (3+2)-Heterocyclization : Combination of three-atom (e.g., alkynes) and two-atom (e.g., sulfur-containing) components.
  • Transformation of other heterocycles : Conversion of isoxazoles or thiophenes into isothiazoles via reductive or oxidative methods.
    Chlorinated or brominated intermediates (e.g., 4,5-dichloroisothiazoles) are critical precursors for introducing bromine at specific positions .

Q. How can researchers functionalize this compound for downstream applications?

Functionalization typically exploits the reactivity of the bromine atom and the electron-deficient isothiazole ring:

  • Nucleophilic aromatic substitution : Bromine at the 4-position can be replaced with amines, thiols, or alkoxy groups under Pd-catalyzed or thermal conditions.
  • Cross-coupling reactions : Suzuki-Miyaura couplings using arylboronic acids to introduce aryl/heteroaryl groups at the brominated site.
  • Electrophilic substitution : Directed lithiation at the 5-position (if unsubstituted) enables introduction of electrophiles like aldehydes or ketones.
    Chlorinated derivatives are particularly useful for sequential functionalization due to their higher reactivity .

Advanced Research Questions

Q. How do palladium-isothiazole complexes enhance catalytic efficiency in cross-coupling reactions?

Isothiazole-based palladium complexes (e.g., LPdCl₂, where L = isothiazole ligand) exhibit superior activity in Suzuki couplings due to:

  • Electronic modulation : The sulfur atom in isothiazole stabilizes Pd intermediates via σ-donation, accelerating oxidative addition/reductive elimination.
  • Temperature-dependent selectivity : Optimal activity occurs at 20–35°C, minimizing homocoupling byproducts (e.g., biphenyl derivatives).
  • Ligand-to-metal ratio : Monodentate ligands (1:1 Pd:L ratio) outperform bidentate analogs (1:2 ratio) in aryl halide activation.
    Experimental protocols recommend 1–3 mol% Pd loading and aqueous-tolerant conditions for "green" synthesis .

Q. What computational methods reliably predict the crystal structure of this compound derivatives?

Crystal structure prediction (CSP) for brominated isothiazoles involves:

  • Evolutionary algorithms (GAtor) : Generates initial polymorph candidates via genetic algorithm-driven lattice energy minimization.
  • Hybrid DFT validation : PBE0+MBD (with many-body dispersion corrections) refines energy rankings, accurately identifying the global minimum structure.
  • Symmetry analysis : Crystallographic symmetry groups (e.g., C4v) are inferred from IR and NMR data to guide experimental validation.
    For example, GAtor correctly predicted the experimental structure of tricyano-1,4-dithiino[c]-isothiazole after 7–10 independent runs .

Q. How can this compound be leveraged in bioactive molecule design?

Key strategies include:

  • Pharmacophore hybridization : Fusion with coumarin, triazole, or benzimidazole scaffolds to enhance binding to targets like PD-1/PD-L1 or fungal enzymes.
  • Metal coordination : Isothiazole-nitrogen coordinates to Cu(II) or Co(II) in antimicrobial agents, improving membrane penetration.
  • Pro-drug activation : Bromine substitution enables selective cleavage in vivo (e.g., by glutathione in cancer cells).
    Recent studies highlight derivatives with IC₅₀ < 1 μM against Candida albicans and >80% inhibition of PD-L1 in T-cell assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.